Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a cyanobenzyl group and an ethyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a pyrazole ring substituted with a cyanobenzyl group and an ethyl carboxylate group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring, cyanobenzyl group, and ethyl carboxylate group would likely influence properties such as polarity, solubility, and reactivity .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate and its derivatives has been a subject of study due to their structural complexity and potential applications. For instance, a study focused on the synthesis and crystal structure analysis of a similar compound, highlighting its monoclinic crystal structure and potential fungicidal and plant growth regulation activities (L. Minga, 2005).
Bioassay and Plant Growth Regulation
- Preliminary bioassays of synthesized compounds, including variants of this compound, indicated potential in fungicidal applications and plant growth regulation. This suggests a potential agricultural application for these compounds (李明 et al., 2005).
Regioselective Synthesis and Crystallography
- Research on the regioselective synthesis of this compound derivatives has demonstrated significant advancements. One study described the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, emphasizing the significant reduction in reaction times and the support of crystallographic data for the structure of the synthesized compounds (P. Machado et al., 2011).
Corrosion Inhibition
- The application of pyrazole derivatives, closely related to this compound, in corrosion inhibition has been explored. Studies have shown that these compounds can significantly reduce the corrosion rate of steel in hydrochloric acid, with the inhibiting action increasing with the concentration of the pyrazole compounds (L. Herrag et al., 2007).
Antioxidant Properties and DFT Calculations
- A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized, including its antioxidant properties. The study involved detailed spectroscopic methods and X-ray diffraction studies, and the compound was evaluated for its antioxidant susceptibilities through various methods, highlighting its potential in this area (S. Naveen et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as azole derivatives, are known to inhibitcytochrome P450 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can result in cell death .
Biochemical Pathways
The inhibition of cyp51 by similar compounds disrupts the ergosterol biosynthesis pathway . This disruption can lead to a buildup of toxic intermediates and a deficiency of ergosterol, affecting the integrity, fluidity, and function of the fungal cell membrane .
Result of Action
The inhibition of ergosterol biosynthesis by similar compounds can lead to alterations in the fungal cell membrane, potentially resulting in cell death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the cell cycle, apoptosis, and stress response pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can affect gene expression, or to the endoplasmic reticulum, where it can influence protein folding and secretion .
Properties
IUPAC Name |
ethyl 1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-20-15(19)14-10-18(17-11(14)2)9-13-6-4-5-12(7-13)8-16/h4-7,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMNCBCLTIOBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136071 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-84-1 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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